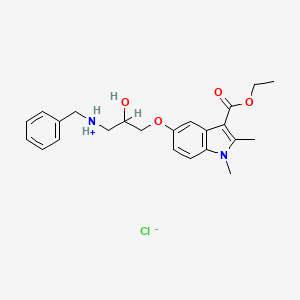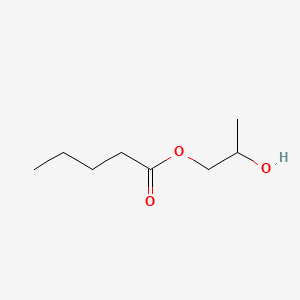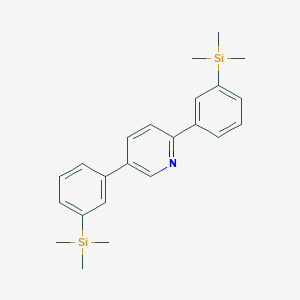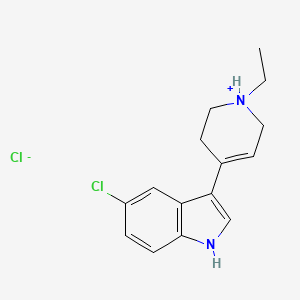
Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(3-pyridylazo)phenyl ester, methiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(Dimethylamino)-2-(1-methylpyridin-1-ium-3-yl)diazenylphenyl]n,N-dimethylcarbamate iodide is a complex organic compound with a unique structure that combines aromatic, pyridinium, and carbamate functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Dimethylamino)-2-(1-methylpyridin-1-ium-3-yl)diazenylphenyl]n,N-dimethylcarbamate iodide typically involves multiple steps:
Formation of the diazenylphenyl intermediate: This step involves the reaction of a dimethylamino-substituted aniline with a diazonium salt to form the diazenylphenyl intermediate.
Quaternization of the pyridine ring: The intermediate is then reacted with methyl iodide to quaternize the pyridine ring, forming the pyridinium salt.
Carbamate formation: Finally, the quaternized intermediate is reacted with dimethylcarbamoyl chloride to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the diazenyl group, converting it to the corresponding hydrazine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are commonly used.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogen-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medical applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors due to its unique structural features.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its ability to undergo various chemical modifications.
作用機序
The mechanism of action of [5-(Dimethylamino)-2-(1-methylpyridin-1-ium-3-yl)diazenylphenyl]n,N-dimethylcarbamate iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
特性
CAS番号 |
69766-32-1 |
|---|---|
分子式 |
C17H22IN5O2 |
分子量 |
455.3 g/mol |
IUPAC名 |
[5-(dimethylamino)-2-[(1-methylpyridin-1-ium-3-yl)diazenyl]phenyl] N,N-dimethylcarbamate;iodide |
InChI |
InChI=1S/C17H22N5O2.HI/c1-20(2)14-8-9-15(16(11-14)24-17(23)21(3)4)19-18-13-7-6-10-22(5)12-13;/h6-12H,1-5H3;1H/q+1;/p-1 |
InChIキー |
BDMVTMSTLZICOM-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=CC(=C1)N=NC2=C(C=C(C=C2)N(C)C)OC(=O)N(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769927.png)
![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)



![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)





![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)

